Tributylphosphine oxide

Overview

Description

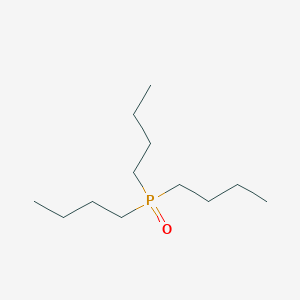

Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP. It is a phosphine oxide derivative, characterized by the presence of three butyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylphosphine oxide is typically synthesized through the oxidation of tributylphosphine. The reaction involves the exposure of tributylphosphine to oxygen, resulting in the formation of this compound: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of tributylphosphine using air or oxygen. The reaction is typically carried out under an inert atmosphere to prevent over-oxidation and ensure the purity of the product .

Types of Reactions:

Oxidation: As mentioned, tributylphosphine undergoes oxidation to form this compound.

Alkylation: Tributylphosphine can be easily alkylated to form various phosphonium salts.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air is commonly used for the oxidation of tributylphosphine.

Alkylating Agents: Benzyl chloride and other alkyl halides are used for alkylation reactions.

Major Products:

Oxidation: this compound.

Alkylation: Phosphonium salts such as tributyl(phenylmethyl)phosphonium chloride.

Scientific Research Applications

Chemical Applications

1.1 Catalysis

TBPO serves as an effective ligand in several catalytic reactions, including:

- Cross-Coupling Reactions : It is utilized in Buchwald-Hartwig, Heck, and Suzuki-Miyaura couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

- Metal Complexation : TBPO exhibits strong complexation with various metal ions due to the electron-donating nature of its phosphoryl group (P=O), enhancing catalytic activity in metal-catalyzed processes.

1.2 Synergistic Extraction

In extraction processes, TBPO acts as a synergist, improving the extraction efficiency of metal ions when combined with other extractants. This is particularly beneficial in the recovery of valuable metals from ores and industrial waste.

Biological Applications

2.1 Synthesis of Biologically Active Compounds

TBPO is employed in the synthesis of various biologically active compounds, serving as a reagent in biochemical studies. Its ability to facilitate reactions involving phosphine derivatives makes it valuable for pharmaceutical development.

2.2 Drug Development

In medicinal chemistry, TBPO is used as a reducing agent for synthesizing drug intermediates, contributing to the development of new pharmaceuticals.

Industrial Applications

3.1 Polymer Production

TBPO is utilized in producing polymers and resins, where it acts as a stabilizing agent during polymerization processes. Its thermal stability and reactivity make it suitable for creating high-performance materials.

3.2 Nanoparticle Synthesis

In materials science, TBPO is used to stabilize nanoparticles during synthesis, particularly for titanium dioxide (TiO2) nanoparticles, which have applications in solar cells and photocatalysis.

Safety and Hazards

TBPO is classified as harmful if swallowed or inhaled and can cause severe eye irritation. Proper handling and safety measures are essential when working with this compound .

Case Studies

5.1 Metal Ion Extraction

A study demonstrated the effectiveness of TBPO in extracting uranium from aqueous solutions using synergistic extraction methods. The presence of TBPO significantly enhanced the extraction yield compared to conventional methods.

5.2 Pharmaceutical Synthesis

Research highlighted TBPO's role in synthesizing a novel class of anti-cancer drugs through phosphine oxide-mediated reactions, showcasing its potential in drug discovery.

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Chemistry | Catalytic reactions (cross-coupling) | Enhanced reaction rates |

| Extraction | Synergistic extraction of metals | Improved recovery efficiency |

| Biology | Synthesis of drug intermediates | Facilitates pharmaceutical development |

| Industry | Polymer production | High-performance materials |

| Materials Science | Stabilization of nanoparticles | Applications in solar energy |

Mechanism of Action

The mechanism of action of tributylphosphine oxide primarily involves its role as a ligand and a reducing agent. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of active catalytic species. As a reducing agent, it donates electrons to substrates, enabling various reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .

Comparison with Similar Compounds

Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups instead of butyl groups.

Trioctylphosphine oxide: A similar compound with three octyl groups.

Tri-n-butylphosphine: The precursor to tributylphosphine oxide, which lacks the oxygen atom.

Uniqueness: this compound is unique due to its specific combination of butyl groups and the presence of the phosphine oxide functional group. This combination imparts distinct chemical properties, making it particularly useful in certain catalytic and synthetic applications .

Biological Activity

Tributylphosphine oxide (TBPO) is an organophosphorus compound with significant biological activity and diverse applications in chemistry and material science. Its unique properties stem from its ability to act as a ligand, forming complexes with various metals, and its reactivity in organic synthesis. This article delves into the biological activity of TBPO, highlighting its mechanisms of action, toxicity, and potential therapeutic applications based on recent research findings.

TBPO is derived from tributylphosphine through oxidation. It has the molecular formula and appears as a colorless to pale yellow liquid. The compound is characterized by a phosphorus atom bonded to an oxygen atom, which contributes to its reactivity and biological interactions.

Table 1: Comparison of this compound with Similar Compounds

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound (TBPO) | C₁₂H₂₇OP | Forms stable complexes with lanthanides; used in catalysis |

| Triphenylphosphine oxide | C₁₂H₁₅OP | More sterically hindered; widely used in organic synthesis |

| Triethylphosphine oxide | C₆H₁₅OP | Smaller size; less sterically hindered than tributyl derivatives |

TBPO exhibits several biological activities that have been the subject of various studies:

- Toxicity : TBPO is recognized as a severe eye irritant and can cause burns upon contact. Studies have reported an intravenous lethal dose (LD50) of 320 mg/kg in mice, indicating significant toxicity that necessitates careful handling .

- Ligand Properties : TBPO acts as a ligand for transition metals, forming complexes that display luminescent properties. For instance, complexes with europium (Eu(III)) have shown potential for use in electroluminescent devices due to their efficient luminescence .

- Bioconjugation : TBPO has been explored for its role in bioconjugation reactions, such as the Staudinger ligation, which is essential for labeling biomolecules. This application highlights TBPO's utility in biochemical research and drug development .

Case Studies

- Electroluminescent Applications : A study published in Inorganic Chemistry investigated TBPO's role as a ligand in Eu(III) complexes. The researchers found that these complexes could serve as red dopants in light-emitting diodes (LEDs), showcasing TBPO's potential in optoelectronic applications .

- Toxicological Studies : Research has focused on the toxicological profile of TBPO, revealing its corrosive nature upon inhalation and skin contact. The compound's effects on cellular systems have prompted investigations into safer handling protocols and potential antidotes for exposure .

Catalysis

TBPO is utilized as a catalyst modifier in various chemical reactions, enhancing reaction rates and selectivity. Its effectiveness in the cobalt-catalyzed hydroformylation of alkenes has been noted, where it increases the yield of straight-chain aldehydes compared to branched-chain products .

Material Science

In material science, TBPO's ability to stabilize colloidal nanoparticles has been leveraged for synthesizing advanced materials. Its coordination chemistry allows for the formation of stable colloids that can be used in various applications, including drug delivery systems .

Chemical Reactions Analysis

Oxidation of Tributylphosphine to Tributylphosphine Oxide

Tributylphosphine (TBP) undergoes oxidation to form TBPO, a reaction observed in the presence of oxidizing agents such as oxygen or methylviologen (MV²⁺). Key findings include:

-

Reaction with Methylviologen : TBP reacts with MV²⁺ in acetonitrile under argon, producing the one-electron reduced MV⁺ and TBPO. The process involves single-electron transfer (SET) from TBP to MV²⁺, generating a TBP radical cation (TBP⁺), which subsequently reacts with alcohols or thiols (RXH) to form TBPO .

-

Kinetic Complexity : The reaction does not follow first-order kinetics due to competing pathways: ionic reaction of TBP⁺ with RXH and back electron transfer from MV⁺ to TBP⁺ .

Table 1: Key Reaction Conditions for TBP Oxidation

| Reactants | Solvent | Temperature | Products | Key Observations |

|---|---|---|---|---|

| TBP, MV²⁺, RXH (ROH/RSH) | Acetonitrile | 50°C | TBPO, MV⁺ | Non-first-order kinetics; SET mechanism |

Stability in Sulfur-Transfer Reactions

TBPO exhibits notable inertness in sulfur-transfer reactions compared to its precursor, TBP:

-

Non-Reactivity with Triphenylphosphine : Heating TBPO with triphenylphosphine (TPP) at 267°C for 2 hours resulted in no reaction, contrasting with TBP, which readily accepts sulfur from triphenylphosphine sulfide (TPPS) to form tributylphosphine sulfide (TBPS) .

-

Thermal Stability : TBPO remains stable under high-temperature conditions (up to 200°C) in solvents like p-xylene, where analogous sulfur-transfer reactions involving TBP proceed quantitatively .

Table 2: Reactivity Comparison in Sulfur-Transfer Reactions

| Phosphine Compound | Reactivity with TPPS (200°C) | Product |

|---|---|---|

| TBPO | No reaction | – |

| TBP | Quantitative reaction | TBPS, TPP |

Ionic and Radical Pathways in TBPO Formation

The oxidation of TBP to TBPO involves competing ionic and radical mechanisms:

-

Radical Pathway : SET generates TBP⁺ and MV⁺. TBP⁺ reacts with RXH (e.g., alcohols/thiols) via ionic pathways to form TBPO .

-

Back Electron Transfer : MV⁺ can reduce TBP⁺, slowing TBPO formation. This dual pathway explains the observed kinetic complexity .

Comparative Reactivity with Related Phosphine Oxides

TBPO’s reactivity differs from smaller or bulkier phosphine oxides:

Properties

IUPAC Name |

1-dibutylphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZAKDODWSQONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061149 | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Tributylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-29-9 | |

| Record name | Tributylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W58CDF8S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.